(S)-5-oxopiperazine-2-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

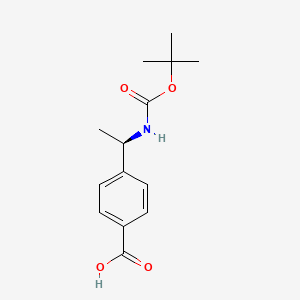

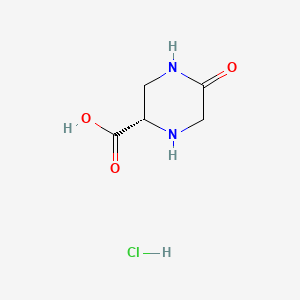

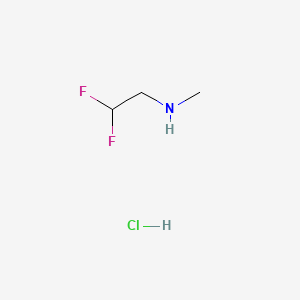

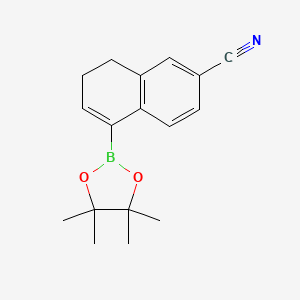

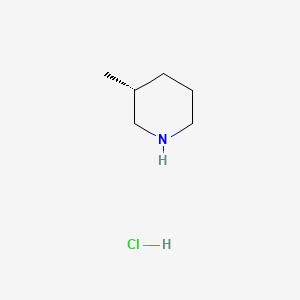

“(S)-5-oxopiperazine-2-carboxylic acid hydrochloride” is a complex organic compound. It contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “5-oxo” indicates the presence of a carbonyl group (C=O) at the 5th position of the ring, and “2-carboxylic acid” suggests the presence of a carboxylic acid group (-COOH) at the 2nd position. The “(S)” denotes the specific stereochemistry of the molecule, indicating it’s an enantiomer in the ‘S’ (sinister, from Latin) configuration. The term “hydrochloride” means it’s a salt formed by the reaction of the compound with hydrochloric acid .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have a piperazine ring as its core structure, with a carbonyl group at the 5th position and a carboxylic acid group at the 2nd position. The hydrochloride indicates that it’s a salt, so there would be an ionic bond with a chloride ion .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. As a salt, it would likely be solid at room temperature and soluble in water. The presence of the carbonyl and carboxylic acid groups could also influence its properties .Aplicaciones Científicas De Investigación

(S)-5-oxopiperazine-2-carboxylic acid hydrochloride has various applications in scientific research, including in the fields of biochemistry, pharmacology, and medicinal chemistry. One of the primary applications of this compound is in the synthesis of peptide-based drugs and pharmaceuticals. It can be used as a building block for the synthesis of peptides and proteins, which are essential components of many drugs and therapeutic agents. Additionally, this compound has been shown to exhibit antimicrobial, antiviral, and anticancer properties, making it a promising candidate for the development of novel drug therapies.

Mecanismo De Acción

The mechanism of action of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins in the body. It has been shown to inhibit the activity of proteases, which are enzymes that break down proteins, and to interfere with the function of ion channels, which are essential for the regulation of various physiological processes. Additionally, this compound has been shown to modulate the activity of various neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood, behavior, and cognition.

Biochemical and Physiological Effects

This compound has various biochemical and physiological effects that make it a promising candidate for scientific research. It has been shown to exhibit antioxidant properties, which can help to protect cells from oxidative stress and damage. Additionally, this compound has been shown to modulate the immune system, regulating the production of cytokines and other immune factors. It has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body and alleviate symptoms associated with various inflammatory conditions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(S)-5-oxopiperazine-2-carboxylic acid hydrochloride has several advantages for lab experiments, including its relative ease of synthesis, its stability, and its versatility as a building block for the synthesis of peptides and proteins. However, there are also some limitations to its use in lab experiments. For example, it can be difficult to obtain pure samples of this compound, and it can be challenging to control its activity and specificity in vivo.

Direcciones Futuras

There are several future directions for research on (S)-5-oxopiperazine-2-carboxylic acid hydrochloride. One area of interest is the development of novel drug therapies based on this compound. It has been shown to exhibit promising antimicrobial, antiviral, and anticancer properties, and further research is needed to explore its potential as a therapeutic agent. Additionally, there is a need for further research into the mechanism of action of this compound, as well as its effects on various physiological processes. Finally, there is a need for the development of new and improved synthesis methods for this compound, as well as the optimization of existing methods for industrial production.

Métodos De Síntesis

The synthesis of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride involves the reaction of proline with acetic anhydride and acetic acid. The reaction takes place in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, and is carried out at a temperature of around 80-90°C. The resulting product is then purified using various techniques, such as recrystallization or column chromatography, to obtain the pure form of this compound. This synthesis method is relatively simple and can be easily scaled up for industrial production.

Safety and Hazards

Propiedades

IUPAC Name |

(2S)-5-oxopiperazine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3.ClH/c8-4-2-6-3(1-7-4)5(9)10;/h3,6H,1-2H2,(H,7,8)(H,9,10);1H/t3-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOSJCFGYLXAHC-DFWYDOINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC(=O)N1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC(=O)N1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine](/img/structure/B591911.png)

![3-Butenoic acid, 2-[(ethoxycarbonyl)amino]-, methyl ester](/img/no-structure.png)